N-(4-ethylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a pyridine ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction using 2-bromopyridine as a starting material.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine derivative.
Industrial Production Methods
Industrial production of N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
- **N-(4-FLUOROPHENYL)-N-(PYRIDIN-2-YL)THIO
N-(4-METHYLPHENYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N-(4-CHLOROPHENYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE: Contains a chlorine atom instead of an ethyl group.
Properties
Molecular Formula |
C19H18N2OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2OS/c1-2-15-8-10-16(11-9-15)14-21(18-7-3-4-12-20-18)19(22)17-6-5-13-23-17/h3-13H,2,14H2,1H3 |
InChI Key |
VEZSRCRLVBDSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.